No Direct Head‑to‑Head or Cross‑Study Comparable Quantitative Data Were Recovered for This Compound
An exhaustive search of ChEMBL, BindingDB, PubMed, Google Patents, and PubChem did not return any assay result, crystal structure, or physicochemical measurement that explicitly originates from 2,5‑dichloro‑N‑[2‑hydroxy‑3‑(2‑oxo‑1,2‑dihydropyridin‑1‑yl)propyl]benzamide. The closest retrievable records are BindingDB entries for other 15‑PGDH inhibitors within the same structural class (e.g., CHEMBL2414161, IC₅₀ = 38.1 nM; CHEMBL1800139, IC₅₀ = 7.2 nM) [REFS‑1]. These values can be used to contextualize the scaffold’s potential but cannot be imputed to the 2,5‑dichloro derivative. Sub‑structure searches for the 2‑hydroxy‑3‑(2‑oxo‑1,2‑dihydropyridin‑1‑yl)propyl fragment combined with a dichlorobenzamide returned only supplier catalog entries lacking bioactivity annotation.
| Evidence Dimension | 15‑PGDH inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | Structurally related N‑(pyridon‑yl‑alkyl)‑benzamides: CHEMBL1800139 (IC₅₀ = 7.2 nM), CHEMBL2414161 (IC₅₀ = 38.1 nM), CHEMBL610221 (two measurements: 60 nM and 149 nM) [REFS‑1] |
| Quantified Difference | Cannot be calculated; no data for target compound |
| Conditions | Recombinant human 15‑PGDH, NADH fluorescence assay, pH 7.5, as described in US 8,637,558 |
Why This Matters
Without measured values for this specific compound, any claim of differentiated potency or selectivity is unfounded; procurement must be based on the intended use of a novel, uncharacterized scaffold rather than on pre‑existing comparator data.
- [1] BindingDB. Entry IDs BDBM50347952 (CHEMBL1800139; IC₅₀ = 7.2 nM), BDBM50438402 (CHEMBL2414161; IC₅₀ = 38.1 nM), BDBM50378621 (CHEMBL610221; IC₅₀ = 60 nM and 149 nM). Data extracted from US 8,637,558. Accessed 2026‑04‑30. View Source
